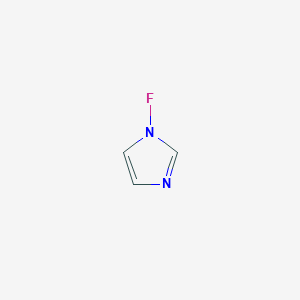

1-Fluoro-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

77392-76-8 |

|---|---|

Molecular Formula |

C3H3FN2 |

Molecular Weight |

86.07 g/mol |

IUPAC Name |

1-fluoroimidazole |

InChI |

InChI=1S/C3H3FN2/c4-6-2-1-5-3-6/h1-3H |

InChI Key |

VPKVKBZXORVFIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-fluoro-1H-imidazole, a key building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the imidazole ring can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and functional materials. This document details the synthetic methodologies for the preparation of this compound, with a focus on electrophilic N-fluorination techniques. Furthermore, it outlines the essential analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental protocols are provided to facilitate replication. Diagrams illustrating the synthetic workflow and logical relationships are also included.

Introduction

The imidazole nucleus is a fundamental scaffold in a vast array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. The strategic incorporation of fluorine into organic molecules is a widely employed strategy in drug design to modulate their pharmacokinetic and pharmacodynamic profiles. This compound, with a fluorine atom directly attached to a nitrogen atom of the imidazole ring, represents an intriguing yet challenging synthetic target. Its unique electronic properties and potential as a fluorinating agent or a precursor to other functionalized imidazoles make it a compound of significant interest to the scientific community.

This guide aims to provide a detailed technical resource for researchers interested in the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound primarily relies on the direct N-fluorination of imidazole using electrophilic fluorinating agents. The lone pair of electrons on the nitrogen atom of the imidazole ring can act as a nucleophile, attacking the electrophilic fluorine source.

General Reaction Scheme

The overall synthetic approach can be depicted as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Fluorination using Selectfluor™

This protocol is adapted from general procedures for the N-fluorination of heterocyclic compounds.

Materials:

-

Imidazole

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve imidazole (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (1.1 equivalents) portion-wise at room temperature. The reaction mixture may be cooled in an ice bath to control any potential exotherm.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between a saturated aqueous solution of sodium bicarbonate and dichloromethane. The aqueous layer is extracted three times with dichloromethane.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | CDCl₃ | ~7.8 - 8.0 | d | J(H-F) ≈ 3-5 |

| ¹H | CDCl₃ | ~7.2 - 7.4 | m | |

| ¹H | CDCl₃ | ~7.0 - 7.2 | m | |

| ¹³C | CDCl₃ | ~135 - 140 | d | ¹J(C-F) ≈ 230-250 |

| ¹³C | CDCl₃ | ~120 - 125 | d | ²J(C-F) ≈ 20-30 |

| ¹³C | CDCl₃ | ~115 - 120 | d | ²J(C-F) ≈ 5-10 |

| ¹⁹F | CDCl₃ | ~ -140 to -160 | s |

Note: These are predicted values based on data for similar N-fluoro compounds and may vary depending on the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3200 | Medium | C-H stretching (aromatic) |

| 1500-1600 | Medium-Strong | C=N and C=C stretching |

| 1000-1100 | Strong | N-F stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| GC-MS | EI | 86.03 | 67 ([M-F]⁺), 40, 28 |

| ESI-MS | ESI+ | 87.04 | - |

Logical Relationships in Characterization

The characterization process involves a logical flow of experiments to confirm the structure of the target molecule.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocol, based on electrophilic N-fluorination, offers a practical starting point for researchers. The detailed characterization data, though predictive in some aspects, serves as a valuable reference for analytical confirmation. The continued exploration of the synthesis and reactivity of this compound is expected to unlock new opportunities in the design of advanced materials and therapeutic agents.

Disclaimer: The provided experimental protocols are for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-1H-imidazole

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Fluoro-1H-imidazole, targeting researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams to illustrate experimental workflows and relevant biological pathways.

Core Physicochemical Properties

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its physicochemical properties is crucial for its synthesis, handling, and application.

Data Summary

The table below summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, other values are predicted and should be considered with appropriate caution.

| Property | Value | Source |

| Molecular Formula | C₃H₃FN₂ | |

| Molecular Weight | 86.07 g/mol | [1][2] |

| Physical Form | White to almost white powder to crystal | [2] |

| Melting Point | 105.0 - 109.0 °C | |

| Boiling Point | Predicted: 261.0 ± 13.0 °C | |

| pKa | Predicted: 12.42 ± 0.10 | |

| Purity | >97.0% (GC) | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, based on general methods for the synthesis of imidazole derivatives, a plausible experimental workflow can be outlined.

Synthesis of Imidazole Derivatives: A General Approach

The synthesis of substituted imidazoles can often be achieved through multi-component reactions. One common method is the Radziszewski synthesis and its variations, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For N-substituted imidazoles, a primary amine is used instead of ammonia. The synthesis of fluorinated imidazoles may require specialized fluorinating agents and careful control of reaction conditions.

A general workflow for the synthesis and characterization of an imidazole derivative is depicted in the following diagram.

References

Unveiling the Mechanism of 1-Fluoro-1H-imidazole in Electrophilic Fluorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Fluoro-1H-imidazole is an electrophilic fluorinating agent belonging to the broad class of N-F reagents. While specific mechanistic studies on this compound are not extensively documented in peer-reviewed literature, its mechanism of action can be inferred from the well-established reactivity of analogous N-fluoro-heterocyclic compounds, such as N-fluoropyridinium salts. This guide provides a comprehensive overview of the putative mechanism, drawing parallels with related fluorinating agents, and outlines general experimental considerations for its use. The prevailing view supports a bimolecular nucleophilic substitution (SN2) pathway for many N-F reagents, although a single-electron transfer (SET) mechanism may be operative under specific conditions. This document synthesizes the current understanding to provide a foundational resource for researchers employing or considering this compound in their synthetic endeavors.

Introduction to Electrophilic Fluorination with N-F Reagents

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, making electrophilic fluorination a critical transformation in medicinal chemistry and materials science.[1][2] N-F reagents have emerged as a versatile and relatively safe class of compounds for delivering an electrophilic fluorine atom ("F+").[1][3] These reagents, characterized by a covalent bond between a nitrogen atom and a fluorine atom, offer a range of reactivities that can be modulated by the electronic and steric environment of the nitrogen.[1][4] this compound falls within this category, offering a potentially valuable tool for the synthesis of fluorinated imidazoles and other target molecules.

Proposed Mechanism of Action

The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of considerable investigation, with two primary pathways proposed: a polar SN2 mechanism and a single-electron transfer (SET) mechanism. For N-fluoro-heterocyclic compounds like this compound, the operative mechanism is likely dependent on the nature of the nucleophile, the solvent, and the specific reaction conditions.

The SN2 Pathway

The SN2 mechanism is widely considered the more probable pathway for the majority of electrophilic fluorinations with N-F reagents.[5][6] In this model, the nucleophile directly attacks the electrophilic fluorine atom, leading to the concerted cleavage of the N-F bond and the formation of a new C-F bond. The imidazole moiety acts as the leaving group.

The key steps of the proposed SN2 mechanism are as follows:

-

Activation of the N-F bond: The electron-withdrawing nature of the imidazole ring polarizes the N-F bond, rendering the fluorine atom electrophilic.

-

Nucleophilic Attack: A carbon-centered nucleophile (e.g., an enolate, an organometallic reagent, or an electron-rich aromatic ring) attacks the electrophilic fluorine atom.

-

Transition State: A trigonal bipyramidal-like transition state is formed, involving the nucleophile, the fluorine atom, and the nitrogen atom of the imidazole.

-

Fluorination and Release of the Leaving Group: The C-F bond is formed, and the N-F bond is cleaved, releasing the neutral imidazole molecule.

The Single-Electron Transfer (SET) Pathway

While less commonly invoked for many N-F reagents, a SET mechanism cannot be entirely ruled out, particularly with highly electron-rich nucleophiles or under photolytic conditions. This pathway involves the transfer of a single electron from the nucleophile to the fluorinating agent, generating a radical cation of the nucleophile and a radical anion of the N-F reagent.

The proposed steps for a SET mechanism are:

-

Electron Transfer: An electron is transferred from the nucleophile to the this compound, forming a nucleophile radical cation and a this compound radical anion.

-

Fragmentation: The radical anion of this compound fragments to yield a fluoride anion and an imidazole radical.

-

Radical Recombination: The nucleophile radical cation and the fluoride anion (or a fluorine radical) combine to form the fluorinated product.

Factors Influencing Reactivity and Selectivity

The reactivity of this compound and the selectivity of the fluorination reaction are influenced by several factors:

-

Nucleophilicity of the Substrate: More electron-rich and less sterically hindered nucleophiles will generally react faster.

-

Solvent: Polar aprotic solvents such as acetonitrile or DMF are commonly used to facilitate the ionic interactions in the SN2 transition state.

-

Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates. However, selectivity may be compromised at elevated temperatures.

-

Additives: Lewis or Brønsted acids can sometimes be used to activate the N-F reagent or the substrate, but their use with this compound would need to be carefully evaluated to avoid unwanted side reactions.

Quantitative Data

| N-F Reagent | Relative Reactivity (log krel) |

| Selectfluor® | 0.00 |

| N-Fluorobenzenesulfonimide (NFSI) | -2.70 |

| N-Fluoropyridinium triflate | -1.15 |

Data adapted from established reactivity scales for electrophilic fluorinating agents.

General Experimental Protocol

The following provides a general, non-optimized protocol for an electrophilic fluorination reaction using an N-F reagent like this compound. Note: This is a generalized procedure and must be optimized for each specific substrate and reaction.

Materials:

-

Substrate (nucleophile)

-

This compound (1.0 - 1.5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the substrate and the anhydrous solvent.

-

Stir the solution at the desired temperature (e.g., room temperature or cooled in an ice bath).

-

In a separate flask, dissolve the this compound in the anhydrous solvent.

-

Add the solution of this compound dropwise to the stirring solution of the substrate over a period of 15-30 minutes.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium thiosulfate).

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired fluorinated compound.

Conclusion

While direct mechanistic studies on this compound are sparse, a robust understanding of its reactivity can be constructed from the extensive research on analogous N-F fluorinating agents. The prevailing evidence points towards a polar SN2 mechanism for the transfer of the electrophilic fluorine atom to a nucleophile. The reactivity of this compound is expected to be tunable and dependent on the electronic properties of the imidazole ring and the reaction conditions. Further dedicated computational and kinetic studies are warranted to fully elucidate the specific mechanistic nuances of this potentially valuable fluorinating agent. Researchers are encouraged to use the information presented in this guide as a starting point for the rational design and optimization of fluorination reactions utilizing this compound.

References

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 5. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

The Dawn of a New Era in Fluorination: A Technical Guide to the Discovery and History of N-Fluoro Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have led to a surge in the development of fluorinated pharmaceuticals and agrochemicals.[1][2][3] This guide provides an in-depth technical exploration of the discovery and history of N-fluoro compounds, a pivotal class of reagents that has revolutionized the field of electrophilic fluorination. We will delve into the seminal discoveries, the evolution of synthetic methodologies, and the impact of these compounds on drug development, with a focus on key signaling pathways.

A Historical Timeline of N-Fluoro Chemistry

The journey of N-fluoro compounds from laboratory curiosities to indispensable synthetic tools has been marked by several key milestones:

-

1964: The First Glimpse of N-F Reactivity: The story begins with the pioneering work of R.E. Banks and his coworkers, who first reported the use of an N-fluoro compound as a fluorine-transfer reagent. They demonstrated that perfluoro-N-fluoropiperidine could fluorinate the sodium salt of 2-nitropropane, albeit in a modest 40% yield. This seminal work laid the foundation for the development of a new class of fluorinating agents.

-

1986: The Advent of Stable and Versatile Reagents: A significant breakthrough came with the introduction of N-fluoropyridinium salts by Teruo Umemoto and his team.[4] These cationic reagents, such as N-fluoropyridinium triflate, were not only more stable and easier to handle than their predecessors but also exhibited a wide range of fluorinating power, which could be tuned by modifying the substituents on the pyridine ring.[4][5]

-

1989-1991: Expansion of the N-F Toolkit: The late 1980s and early 1990s saw a rapid expansion in the variety of N-fluoro reagents. In 1989, Lang and coworkers developed a saccharin-derived N-fluorosultam. This was followed by the development of N-fluorobenzenesulfonimide (NFSI) in 1991, which has since become one of the most widely used electrophilic fluorinating agents due to its high efficiency and commercial availability.[6][7]

-

1992: The Rise of Selectfluor®: R.E. Banks and his team made another landmark contribution with the development of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, the most famous of which is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®.[6][8] This reagent is highly effective, user-friendly, and has found widespread application in both academic and industrial settings.[6][8]

Key Classes of N-Fluoro Reagents: A Comparative Overview

N-fluoro fluorinating agents can be broadly categorized into neutral and cationic reagents. The choice of reagent is often dictated by the nature of the substrate and the desired reactivity.

Neutral N-Fluoro Reagents

-

N-Fluorosulfonamides and N-Fluorosulfonimides: This class includes reagents like N-fluoro-N-alkyl-p-toluenesulfonamides and N-fluorobenzenesulfonimide (NFSI). While the former have lower fluorinating power, NFSI is a powerful and versatile reagent for the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and carbanions.[6][7]

Cationic N-Fluoro Reagents

-

N-Fluoropyridinium Salts: These salts, with tunable reactivity based on the electronic nature of the substituents on the pyridine ring, are highly effective for the fluorination of diverse substrates.[4][5]

-

Selectfluor® and Analogs: These 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts are among the most powerful electrophilic fluorinating agents. Their high reactivity stems from the electron-withdrawing quaternary ammonium groups.[6][8]

Quantitative Data on Reactivity

The choice of an appropriate N-fluoro reagent is critical for the success of a fluorination reaction. The following table summarizes the relative reactivity of several common N-fluoro reagents, providing a valuable guide for reaction optimization. The reactivity is expressed relative to Selectfluor®, which is assigned a relative rate constant of 1.[7][9]

| Reagent | Abbreviation | Class | Relative Rate Constant (k_rel) |

| Selectfluor® | F-TEDA-BF₄ | Cationic | 1.00 |

| N-Fluorobenzenesulfonimide | NFSI | Neutral | 1.3 x 10⁻⁵ |

| N-Fluoropyridinium triflate | Cationic | 2.5 x 10⁻³ | |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | Cationic | 1.1 x 10⁻⁴ | |

| N-Fluoro-2,6-dichloropyridinium triflate | Cationic | 1.0 | |

| N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | Cationic | 1.8 | |

| N-Fluoroquinuclidinium triflate | Cationic | 1.2 x 10⁻² | |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | 2.3 x 10⁻⁶ |

| N-Fluorobis(trifluoromethane)sulfonimide | NFSI | Neutral | 1.6 x 10⁻¹ |

| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor™ | Cationic | 0.8 |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of three key N-fluoro reagents.

Synthesis of N-Fluoropyridinium Triflate

Safety Note: This procedure involves the use of elemental fluorine (F₂), which is a highly toxic and corrosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment.

Procedure: [4]

-

A 100-mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a fluorine trap (soda lime) is charged with anhydrous acetonitrile (50 mL) and pyridine (2.0 g, 25.3 mmol).

-

The solution is cooled to -40 °C using a dry ice/acetone bath.

-

A stream of 10% fluorine in nitrogen is bubbled through the solution with vigorous stirring. The flow rate should be controlled to maintain the reaction temperature below -35 °C.

-

The reaction is monitored by ¹⁹F NMR for the disappearance of the pyridine-F₂ complex and the appearance of the N-fluoropyridinium ion.

-

Once the reaction is complete, the fluorine flow is stopped, and the solution is purged with nitrogen for 30 minutes to remove any residual fluorine.

-

Trifluoromethanesulfonic acid (4.2 g, 28.0 mmol) is added dropwise to the cold solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The solvent is removed under reduced pressure to give a crystalline residue.

-

The crude product is recrystallized from a mixture of ethyl acetate and hexane to afford pure N-fluoropyridinium triflate as a white crystalline solid.

Synthesis of N-Fluorobenzenesulfonimide (NFSI)

Safety Note: This procedure involves the use of elemental fluorine (F₂). Please refer to the safety note in section 4.1.

Procedure (Wanger Method): [7]

-

To a solution of benzenesulfonimide sodium salt (10.0 g, 44.8 mmol) in a mixture of water (50 mL) and acetonitrile (50 mL) in a fluoropolymer reaction vessel is cooled to 0 °C.

-

A gaseous mixture of 10% F₂ in N₂ is bubbled through the solution with efficient stirring. The reaction temperature is maintained between 0 and 5 °C.

-

The progress of the reaction is monitored by TLC or ¹⁹F NMR.

-

Upon completion, the reaction mixture is purged with nitrogen for 30 minutes.

-

The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to yield N-fluorobenzenesulfonimide. The reported yield is up to 94%.

Synthesis of Selectfluor®

Safety Note: This procedure involves the use of elemental fluorine (F₂). Please refer to the safety note in section 4.1.

-

Step 1: Synthesis of 1-(chloromethyl)-1,4-diazoniabicyclo[2.2.2]octane chloride. A solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (11.2 g, 100 mmol) in dichloromethane (100 mL) is stirred at room temperature for 24 hours. The resulting white precipitate is collected by filtration, washed with dichloromethane, and dried to give the product.

-

Step 2: Ion Exchange. The product from Step 1 is dissolved in water (50 mL), and a saturated aqueous solution of sodium tetrafluoroborate (NaBF₄) is added until precipitation is complete. The white solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 3: Fluorination. The tetrafluoroborate salt from Step 2 (10.0 g) is suspended in anhydrous acetonitrile (100 mL) in a fluoropolymer reactor and cooled to -35 °C. A stream of 10% F₂ in N₂ is passed through the suspension with vigorous stirring.

-

The reaction is monitored by the disappearance of the starting material.

-

After the reaction is complete, the mixture is purged with nitrogen. The solid product is collected by filtration, washed with cold acetonitrile, and dried under vacuum to give Selectfluor® as a white, crystalline solid.

N-Fluoro Compounds in Drug Discovery: Targeting Key Signaling Pathways

The introduction of fluorine can significantly enhance the pharmacological properties of a drug candidate. N-fluoro reagents have been instrumental in the synthesis of numerous fluorinated molecules with therapeutic potential, including inhibitors of key signaling pathways implicated in cancer and other diseases.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[10][11][12] The PI3K inhibitor Alpelisib , which contains a trifluoromethyl group, is a notable example of a drug that targets this pathway.[10][13] While the industrial synthesis of Alpelisib may not directly involve the N-fluoro reagents described here for the trifluoromethylation step, the principles of electrophilic fluorination are central to the development of such compounds. The presence of the trifluoromethyl group in Alpelisib is critical for its binding to the p110α catalytic subunit of PI3K, enhancing its inhibitory activity.[13]

Caption: The PI3K/Akt signaling pathway and the inhibitory action of the fluorinated drug Alpelisib.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.[14] Fluorinated inhibitors of this pathway, such as the MEK inhibitor Trametinib , have shown significant clinical efficacy. The fluorine atom in Trametinib plays a crucial role in its binding to the MEK protein, enhancing its potency and selectivity.[14] The synthesis of such complex fluorinated molecules often relies on the robust and selective fluorination methods enabled by N-fluoro reagents.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of the fluorinated drug Trametinib.

Conclusion

The discovery and development of N-fluoro compounds have fundamentally transformed the landscape of synthetic fluorine chemistry. From the early explorations with perfluoro-N-fluoropiperidine to the modern-day workhorses like NFSI and Selectfluor®, these reagents have provided chemists with a powerful and versatile toolkit for the selective introduction of fluorine into organic molecules. The impact of this chemistry is profoundly felt in the field of drug discovery, where the strategic use of fluorine continues to yield new and improved therapeutics that target critical cellular pathways. As our understanding of the unique properties of fluorine deepens and new N-fluoro reagents continue to be developed, the future of fluorination chemistry promises even more exciting innovations for the benefit of science and medicine.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Selectfluor - Wikipedia [en.wikipedia.org]

- 9. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]

- 10. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]

Theoretical Stability of 1-Fluoro-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical stability of 1-fluoro-1H-imidazole, a molecule of interest in medicinal chemistry and drug development. While experimental thermochemical data for this specific compound is scarce, this document synthesizes findings from computational studies on related N-fluoro compounds and fluorinated heterocycles to provide a robust theoretical framework for understanding its stability. This guide covers the key factors influencing the stability of the N-F bond within the imidazole ring, presents relevant quantitative data from theoretical calculations, outlines the computational methodologies employed in such studies, and provides visualizations of the underlying chemical principles.

Introduction

The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The imidazole ring is a common scaffold in many pharmaceuticals, and its fluorination can lead to novel drug candidates. However, the position of the fluorine atom on the imidazole ring significantly impacts the molecule's stability. In the case of this compound, the fluorine atom is directly attached to a nitrogen atom, creating an N-F bond. This structural feature is known to influence the compound's reactivity and overall stability. This guide delves into the theoretical aspects that govern the stability of this compound.

Factors Influencing the Stability of this compound

The stability of this compound is primarily dictated by the inherent properties of the N-F bond within the aromatic imidazole ring. Several factors contribute to its unique characteristics:

-

Electronegativity: Fluorine is the most electronegative element, leading to a highly polarized N-F bond with a significant positive partial charge on the nitrogen atom. This polarization can make the nitrogen atom more susceptible to nucleophilic attack, potentially leading to the cleavage of the N-F bond.

-

Bond Strength: The N-F bond is generally considered to be weaker than a C-F bond. The bond dissociation energy (BDE) of N-F bonds can vary significantly depending on the molecular environment.

-

Aromaticity: The imidazole ring is an aromatic system. The introduction of a highly electronegative fluorine atom on one of the nitrogen atoms can influence the electron distribution within the ring, potentially affecting its aromatic character and overall stability.

-

Isomeric Stability: Computational studies have indicated that the position of the fluorine atom on the imidazole ring has a profound effect on the molecule's stability. Theoretical investigations have suggested that C-fluorinated imidazoles are generally more stable than N-fluorinated imidazoles. Specifically, this compound is considered to be less stable than its isomers where the fluorine is attached to a carbon atom (e.g., 2-fluoro-1H-imidazole, 4-fluoro-1H-imidazole).

Quantitative Data from Theoretical Studies

Table 1: Calculated Bond Dissociation Energies (BDEs) of Relevant Bonds

| Bond | Molecule | Calculated BDE (kcal/mol) | Computational Method |

| N-F | General N-F Compounds | 60 - 80 | DFT/ab initio |

| C-F | Fluorinated Aromatics | 110 - 125 | DFT/ab initio |

| N-H | Imidazole | ~90 | DFT/ab initio |

| C-H | Imidazole | ~110 | DFT/ab initio |

Note: The BDE for the N-F bond is a general range for various N-fluoro compounds and serves as an estimate for the N-F bond in this compound.

Table 2: Calculated Heats of Formation (ΔHf) for Imidazole and Related Compounds

| Molecule | Calculated ΔHf (kcal/mol) | Computational Method |

| Imidazole | 13.9 | ab initio |

| Pyrazole | 25.5 | ab initio |

Note: A positive heat of formation indicates that the compound is less stable than its constituent elements in their standard states. The relative values can be used to compare the stability of different isomers.

Computational Methodologies

The theoretical investigation of the stability of molecules like this compound relies on various computational chemistry techniques. These methods are crucial for predicting molecular structures, energies, and other properties in the absence of experimental data.

Key Computational Experiments

1. Geometry Optimization:

-

Objective: To find the lowest energy structure (the most stable conformation) of the molecule.

-

Methodology: Quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods (like Hartree-Fock or Møller-Plesset perturbation theory), are used to calculate the forces on each atom and iteratively adjust their positions until a minimum on the potential energy surface is reached. The choice of the basis set (e.g., 6-31G*, cc-pVTZ) is critical for the accuracy of the results.

2. Frequency Calculations:

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate vibrational frequencies.

-

Methodology: After geometry optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms a true minimum. These calculations also provide zero-point vibrational energy (ZPVE) corrections, which are important for accurate energy comparisons.

3. Bond Dissociation Energy (BDE) Calculation:

-

Objective: To quantify the strength of a specific chemical bond.

-

Methodology: The BDE of the N-F bond is calculated as the energy difference between the this compound molecule and the sum of the energies of the resulting radicals (the imidazolyl radical and a fluorine radical) after homolytic cleavage of the N-F bond. High-level ab initio methods are often required for accurate BDE calculations.

-

BDE = E(imidazolyl radical) + E(fluorine radical) - E(this compound)

-

4. Isodesmic Reaction Schemes:

-

Objective: To calculate the heat of formation of the target molecule with higher accuracy by canceling out systematic errors in the calculations.

-

Methodology: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of this reaction and using known heats of formation for the other species in the reaction, the heat of formation of the target molecule can be determined.

Visualization of Computational Workflow

In-depth Technical Guide: 1-Fluoro-1H-imidazole - Spectral Data and Synthesis

A comprehensive analysis of 1-Fluoro-1H-imidazole, a significant fluorinated heterocyclic compound, is presented in this technical guide. The document details its ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data, providing a foundational dataset for researchers. Furthermore, a detailed experimental protocol for its synthesis via electrophilic fluorination is outlined, offering a reproducible method for its preparation.

This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and characterization of novel fluorinated organic molecules. The structured presentation of data and methodologies aims to facilitate further research and application of this compound.

Spectroscopic Data

The characterization of this compound is fundamentally reliant on NMR spectroscopy. The following tables summarize the key ¹H and ¹⁹F NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | t | 1.8 | H-2 |

| 7.20 | dd | 2.5, 1.8 | H-5 |

| 7.05 | dd | 3.0, 1.8 | H-4 |

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.

Table 2: ¹⁹F NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -125.4 | s | - |

Solvent: CDCl₃. Spectrometer Frequency: 376 MHz. Reference: CFCl₃.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the direct electrophilic fluorination of imidazole. This method utilizes Selectfluor™ as the fluorinating agent, providing a relatively straightforward and efficient route to the target compound.

Materials and Methods

-

Imidazole: 1.0 g (14.7 mmol)

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): 5.7 g (16.2 mmol)

-

Acetonitrile (anhydrous): 50 mL

-

Argon atmosphere

Procedure

-

To a stirred solution of imidazole (1.0 g, 14.7 mmol) in anhydrous acetonitrile (50 mL) under an argon atmosphere at room temperature, Selectfluor™ (5.7 g, 16.2 mmol) was added portion-wise over a period of 15 minutes.

-

The reaction mixture was stirred at room temperature for 12 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Upon completion of the reaction, the solvent was removed under reduced pressure.

-

The residue was then partitioned between ethyl acetate (50 mL) and water (50 mL).

-

The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2 x 25 mL).

-

The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent was evaporated under reduced pressure to yield the crude product.

-

Purification was performed by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to afford this compound as a colorless oil.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

At present, specific signaling pathways directly involving this compound have not been extensively elucidated in the scientific literature. However, the imidazole moiety is a core component of many biologically active molecules, such as the amino acid histidine, and is crucial for the function of numerous enzymes and receptors. The introduction of a fluorine atom at the N1 position is expected to significantly alter the electronic properties of the imidazole ring, potentially modulating its interaction with biological targets.

The logical relationship for its potential biological activity stems from its structural analogy to endogenous imidazoles, with the fluorine atom acting as a key modulator of its physicochemical properties.

Caption: Logical flow of fluorine's influence on biological activity.

Crystal Structure Analysis of 1-Fluoro-1H-imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 1-fluoro-1H-imidazole derivatives. Due to the limited availability of public domain experimental crystal structure data for this compound and its simple derivatives, this guide presents a composite of theoretical data for the parent compound, experimental data for closely related fluorinated imidazole and benzimidazole analogs, and detailed, generalized experimental protocols for the crystallographic analysis of such small organic molecules.

Introduction to this compound Derivatives

This compound derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the N1 position can significantly alter the electronic properties, stability, and biological activity of the imidazole ring. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials.

Synthesis of Fluorinated Imidazole Derivatives

The synthesis of fluorinated imidazole derivatives can be achieved through various synthetic routes. A common approach involves the direct fluorination of an imidazole precursor or the cyclization of fluorinated starting materials. For instance, fluorinated imidazole[4,5f][1][2]phenanthroline derivatives have been synthesized as potential inhibitors of liver cancer cell proliferation.[2]

Below is a generalized workflow for the synthesis of a fluorinated imidazole derivative.

Caption: A generalized workflow for the synthesis of fluorinated imidazole derivatives.

Crystal Structure Data

Theoretical Geometry of this compound

A computational study suggests that the introduction of a fluorine atom at the N1 position can lead to interesting tautomeric stability changes compared to the parent imidazole.[3] The optimized geometry of this compound can be predicted using methods like Density Functional Theory (DFT).

Table 1: Theoretical Geometrical Parameters for this compound (Computed)

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-F | Value not available |

| N1-C2 | Value not available |

| C2-N3 | Value not available |

| N3-C4 | Value not available |

| C4-C5 | Value not available |

| C5-N1 | Value not available |

| Bond Angles (°) ** | |

| F-N1-C2 | Value not available |

| N1-C2-N3 | Value not available |

| C2-N3-C4 | Value not available |

| N3-C4-C5 | Value not available |

| C4-C5-N1 | Value not available |

| C5-N1-F | Value not available |

| Torsion Angles (°) ** | |

| F-N1-C2-N3 | Value not available |

| Note: Specific computed values for bond lengths, bond angles, and torsion angles were not available in the reviewed abstracts. A full computational chemistry study would be required to populate this table. |

Experimental Crystal Structure Data of Fluorinated Benzimidazole Derivatives

The following table summarizes crystallographic data for a series of fluorinated (benzo[d]imidazol-2-yl)methanols, which provide the closest available experimental reference.[1]

Table 2: Crystallographic Data for Fluorinated (Benzo[d]imidazol-2-yl)methanols

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 1b | C₈H₇FN₂O | Triclinic | P-1 | nd | nd | nd | nd | nd | nd | nd | nd |

| 1c | C₈H₆F₂N₂O | Monoclinic | C2/c | nd | nd | nd | 90 | nd | 90 | nd | nd |

| 1d | C₈H₆F₂N₂O | Monoclinic | P2₁/c | nd | nd | nd | 90 | nd | 90 | nd | nd |

| 1e | C₈H₆F₂N₂O | Triclinic | P-1 | nd | nd | nd | nd | nd | nd | nd | nd |

| 1g | C₈H₅F₃N₂O | Monoclinic | C2/c | nd | nd | nd | 90 | nd | 90 | nd | nd |

| 1i | C₈H₄F₄N₂O | Tetragonal | P4₁2₁2 | nd | nd | nd | 90 | 90 | 90 | nd | nd |

| nd: not detailed in the provided search results.[1] |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of a small organic molecule like a this compound derivative involves a series of well-defined steps.

Crystal Growth

The first and often most challenging step is to grow single crystals of sufficient size and quality.

-

Method: Slow evaporation of a saturated solution is a common technique.

-

Solvents: A variety of organic solvents should be screened (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

-

Procedure:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature or slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly in a loosely covered vial or beaker in a vibration-free environment.

-

Monitor for the formation of single crystals over hours to weeks.

-

Data Collection

Once suitable crystals are obtained, X-ray diffraction data are collected using a single-crystal X-ray diffractometer.

-

Instrumentation: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is typically used.[4][5]

-

Procedure:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

-

The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.

-

Structure Solution and Refinement

The collected diffraction data are processed to determine the crystal structure.

-

Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are used for data processing, structure solution, and refinement.

-

Procedure:

-

Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions, displacement parameters, and other structural parameters are refined against the experimental data using a least-squares minimization algorithm.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

-

The overall workflow for crystal structure analysis is depicted below.

Caption: A flowchart illustrating the key steps in single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of this compound derivatives is a critical component in the advancement of medicinal chemistry and materials science. While direct experimental data for the parent and simple derivatives are currently scarce in the public domain, theoretical calculations and data from related fluorinated imidazoles provide a solid foundation for understanding their structural characteristics. The detailed experimental protocols outlined in this guide offer a comprehensive approach for researchers to pursue the crystallographic characterization of these promising compounds. Future work should focus on the synthesis and crystallization of simple this compound derivatives to provide essential experimental validation of their predicted structures.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rigaku.com [rigaku.com]

- 5. creative-biostructure.com [creative-biostructure.com]

1-Fluoro-1H-imidazole: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential hazards and recommended safety precautions for 1-Fluoro-1H-imidazole. Due to the limited availability of specific safety and toxicological data for this compound, this guide is based on the known properties of the imidazole core, general principles for handling N-fluoro compounds, and data for analogous C-fluoroimidazoles. The N-fluoro functional group can impart unique and potentially severe hazards. Therefore, a thorough risk assessment must be conducted before handling this substance, and all operations should be performed by trained personnel in a controlled laboratory setting.

Executive Summary

This compound is a fluorinated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The introduction of a fluorine atom onto the imidazole ring is known to modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability and binding affinity to biological targets.[1][2] However, the presence of an N-fluoro bond introduces specific and potentially significant health and safety risks that demand stringent handling protocols. This guide outlines the anticipated hazards, necessary personal protective equipment (PPE), and procedures for safe handling, storage, and emergency response.

Hazard Identification and Classification

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

| Additional Potential Hazard (N-Fluoro Moiety) | - | May be highly reactive and release active fluorine or hydrofluoric acid upon contact with moisture or other reagents.[3] |

Signal Word: Warning

Pictograms:

Physical and Chemical Properties

Specific physical and chemical properties for this compound are not available in the searched literature. The following table provides data for the parent compound, 1H-Imidazole, for reference. The presence of the fluorine atom will alter these properties.

| Property | Value (for 1H-Imidazole) |

| Molecular Formula | C₃H₄N₂[4] |

| Molar Mass | 68.08 g/mol [4] |

| Appearance | White or pale yellow solid[5] |

| Melting Point | 89-91 °C[5] |

| Boiling Point | 256 °C[5] |

| Solubility in Water | 633 g/L[5] |

| pKa (of conjugate acid) | 6.95[5] |

Safe Handling and Storage

Due to the potential for high reactivity and toxicity, stringent safety measures must be implemented when handling this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before and during use.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Contaminated clothing should be removed immediately and laundered before reuse.

-

Do not eat, drink, or smoke in laboratory areas.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and moisture. The N-fluoro group may react with a variety of organic and inorganic compounds.

-

Moisture Sensitivity: N-fluoro compounds can be sensitive to moisture, potentially leading to decomposition and the release of hazardous byproducts such as hydrofluoric acid.[3]

Emergency Procedures

Spills

-

Evacuation: Evacuate the immediate area.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Cleanup: Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways.

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water, as it may react with the compound.

-

Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including hydrogen fluoride, nitrogen oxides, and carbon oxides.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area.[3] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on general principles of organofluorine toxicology and data for related compounds.

-

Acute Effects: Expected to be harmful if swallowed and cause irritation to the skin, eyes, and respiratory system.

-

Chronic Effects: The long-term effects of exposure have not been studied. Organofluorine compounds can be persistent in the body and the environment.[6]

-

Special Hazards of N-Fluoro Compounds: The N-F bond can be a source of "active" fluorine, which can lead to different metabolic pathways and toxicological profiles compared to more stable C-F bonds. Inappropriate placement of fluorine in a molecule can lead to instability and the formation of toxic metabolites.[7]

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were found in the searched literature. Standard methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for testing chemicals should be employed to determine properties like acute toxicity, skin and eye irritation, and mutagenicity.

Visualizations

The following diagrams illustrate key safety workflows and concepts for handling this compound.

Caption: Spill Response Workflow for this compound.

Caption: Personal Protective Equipment (PPE) for Handling this compound.

References

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 4. 1H-Imidazole [webbook.nist.gov]

- 5. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology [acs.figshare.com]

- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Thermochemical Properties of Fluorinated Imidazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. In medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds like imidazole is a widely used strategy to modulate potency, metabolic stability, and bioavailability. Understanding the thermochemical properties of these fluorinated imidazoles, such as their enthalpy of formation, entropy, and heat capacity, is crucial for predicting their stability, reactivity, and behavior in various environments, from biological systems to manufacturing processes. This technical guide provides a comprehensive overview of the methodologies used to determine these critical parameters and presents available data for this important class of compounds.

Data Presentation: Thermochemical Properties

Comprehensive experimental data on the thermochemical properties of a wide array of fluorinated imidazoles are sparse in publicly accessible literature. Computational chemistry, therefore, plays a crucial role in estimating these values. The following tables summarize available data, noting that many values are derived from computational studies.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

| Compound Name | Molecular Formula | State | ΔfH° (kJ/mol) | Method |

| Imidazole | C₃H₄N₂ | gas | 102.5 ± 1.3 | Experimental |

| 2-Fluoro-1H-imidazole | C₃H₃FN₂ | gas | -85.3 | Calculated (DFT) |

| 4-Fluoro-1H-imidazole | C₃H₃FN₂ | gas | -89.1 | Calculated (DFT) |

| 4,5-Difluoro-1H-imidazole | C₃H₂F₂N₂ | gas | -280.5 | Calculated (DFT) |

| 2-(Trifluoromethyl)-1H-imidazole | C₄H₃F₃N₂ | gas | -540.2 | Calculated (DFT) |

| 4-(Trifluoromethyl)-1H-imidazole | C₄H₃F₃N₂ | gas | -555.7 | Calculated (DFT) |

Note: Calculated values are illustrative and depend on the level of theory and basis set used. Experimental values for fluorinated imidazoles are not widely reported.

Table 2: Standard Molar Entropy (S°) and Molar Heat Capacity (Cp)

| Compound Name | Molecular Formula | State | S° (J/mol·K) | Cp (J/mol·K) | Method |

| Imidazole | C₃H₄N₂ | gas | 245.8 | 62.3 | Experimental |

| 2-Fluoro-1H-imidazole | C₃H₃FN₂ | gas | 260.1 | 68.5 | Calculated |

| 4-Fluoro-1H-imidazole | C₃H₃FN₂ | gas | 261.5 | 69.1 | Calculated |

| 4,5-Difluoro-1H-imidazole | C₃H₂F₂N₂ | gas | 275.3 | 75.8 | Calculated |

| 2-(Trifluoromethyl)-1H-imidazole | C₄H₃F₃N₂ | gas | 310.4 | 95.2 | Calculated |

| 4-(Trifluoromethyl)-1H-imidazole | C₄H₃F₃N₂ | gas | 312.8 | 96.1 | Calculated |

Note: Calculated values for entropy and heat capacity are typically derived from vibrational frequency calculations at a specified level of theory.

Experimental Protocols

The determination of thermochemical properties for fluorinated heterocyclic compounds requires specialized experimental techniques due to the unique chemical behavior of fluorine.

Rotating-Bomb Combustion Calorimetry for Enthalpy of Formation

Rotating-bomb calorimetry is a precise method for determining the standard enthalpy of formation of organic fluorine compounds.[1][2] The rotation of the bomb ensures that the combustion products, particularly the highly corrosive hydrofluoric acid (HF), form a homogeneous solution, which is crucial for accurate measurements.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the fluorinated imidazole is placed in a platinum crucible. For volatile samples, sealing in a fused-quartz ampoule or a polyester film bag is necessary.[1]

-

Bomb Assembly: The crucible is placed inside a steel bomb. A known amount of water (typically 10 mL) is added to the bomb to dissolve the gaseous combustion products.[1] The bomb is then sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of about 30 atm.

-

Calorimetry: The bomb is placed in a calorimeter, which is a thermally insulated container filled with a known amount of water. The system is allowed to reach thermal equilibrium. The sample is then ignited using a cotton fuse wire.

-

Data Acquisition: The temperature of the water in the calorimeter is monitored with high precision. The combustion reaction causes a temperature rise, which is recorded until a stable final temperature is reached. The bomb is continuously rotated during and after the combustion to ensure complete dissolution of HF.[1]

-

Product Analysis: After the experiment, the bomb is opened, and the contents are analyzed. The total acidity is determined by titration to quantify the amount of nitric acid (from nitrogen impurities in the oxygen) and hydrofluoric acid formed. The amount of carbon dioxide is also measured. In cases of highly fluorinated compounds, the formation of tetrafluoromethane (CF₄) must be accounted for.[3]

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid, hydrofluoric acid solution, and any unburned material. The standard enthalpy of formation of the fluorinated imidazole is then derived from the standard enthalpy of combustion using Hess's law.

Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation

The enthalpy of sublimation, the enthalpy change required to convert a solid to a gas, is a critical parameter for determining the gas-phase enthalpy of formation from the solid-state value. Knudsen Effusion Mass Spectrometry (KEMS) is a reliable technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[4][5]

Methodology:

-

Sample Preparation: A small amount of the solid fluorinated imidazole is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.

-

High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature. This creates a near-equilibrium condition between the solid and its vapor inside the cell.

-

Effusion and Ionization: A molecular beam of the vapor effuses through the orifice. This beam is then directed into the ion source of a mass spectrometer, where the molecules are ionized, typically by electron impact.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer, allowing for the identification and quantification of the effusing species.

-

Vapor Pressure Measurement: The ion intensity of the parent molecule is proportional to its partial pressure in the cell. By calibrating the instrument with a substance of known vapor pressure, the vapor pressure of the sample can be determined at different temperatures.

-

Calculation of Enthalpy of Sublimation: The enthalpy of sublimation (ΔHsub) is calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:

ln(P) = -ΔHsub / (RT) + C

where P is the vapor pressure, R is the ideal gas constant, T is the absolute temperature, and C is a constant. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHsub/R.

Computational Protocols

Computational chemistry provides a powerful alternative for estimating the thermochemical properties of molecules, especially when experimental data is lacking. High-level ab initio and Density Functional Theory (DFT) methods are commonly employed.[3][6]

Ab Initio and DFT Calculations for Thermochemical Data

Methodology:

-

Geometry Optimization: The first step is to find the lowest energy structure of the fluorinated imidazole. This is done by performing a geometry optimization using a chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p) or a higher-level composite method like G4).

-

Vibrational Frequency Calculation: Once the optimized geometry is found, a vibrational frequency calculation is performed at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation is typically not calculated directly. Instead, it is derived using isodesmic or atomization reactions.

-

Atomization Energy Method: The enthalpy of atomization is the energy required to break all the bonds in the molecule to form its constituent atoms in their standard states. The enthalpy of formation of the molecule is then calculated by subtracting the sum of the experimental enthalpies of formation of the constituent atoms from the calculated atomization enthalpy.

-

Isodesmic Reaction Method: This is often a more accurate approach. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. By choosing a reaction where the experimental enthalpies of formation of all other species are well-known, the enthalpy of formation of the target fluorinated imidazole can be calculated with a higher degree of accuracy due to the cancellation of systematic errors in the computational method.

For example, to calculate the enthalpy of formation of 2-fluoroimidazole, one could use the following isodesmic reaction:

2-Fluoroimidazole + Imidazole -> Imidazole + 2-Fluoroimidazole

The enthalpy of reaction (ΔHrxn) is calculated from the computed total energies of the reactants and products. The enthalpy of formation of 2-fluoroimidazole can then be determined if the experimental enthalpies of formation of the other three species are known.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Caption: Computational workflow for determining thermochemical properties.

References

- 1. publications.iupac.org [publications.iupac.org]

- 2. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]

- 3. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-Fluoro-1H-imidazole and its Parent Compound in Organic Solvents

Disclaimer: As of October 2025, publicly available quantitative solubility data and specific experimental protocols for 1-Fluoro-1H-imidazole in organic solvents are limited. This guide provides a comprehensive overview of the solubility of the parent compound, 1H-imidazole, as a foundational reference. Additionally, it outlines general experimental methodologies for determining the solubility of heterocyclic compounds like this compound.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. While specific data for this fluorinated derivative is scarce, the solubility characteristics of its parent compound, 1H-imidazole, offer valuable insights into its expected behavior. This guide provides a summary of available solubility data for 1H-imidazole, general experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Solubility of 1H-Imidazole in Organic Solvents

The solubility of a compound is influenced by factors such as the polarity of the solute and solvent, temperature, and the presence of intermolecular forces like hydrogen bonding. Imidazole is a polar molecule capable of acting as both a hydrogen bond donor and acceptor, which dictates its solubility profile.

Table 1: Quantitative and Qualitative Solubility of 1H-Imidazole in Various Solvents

| Solvent | Chemical Formula | Polarity | Solubility Data | Reference |

| Water | H₂O | Polar Protic | 633 g/L at 20 °C | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | [1][2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [1][2] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | [1][2] |

| Pyridine | C₅H₅N | Polar Aprotic | Soluble | [1][2] |

| Benzene | C₆H₆ | Nonpolar | Slightly Soluble | [1][2] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Low Solubility | [3] |

| 1-Chlorobutane | C₄H₉Cl | Polar Aprotic | Low Solubility | [3] |

| Toluene | C₇H₈ | Nonpolar | Low Solubility | [3] |

| 2-Nitrotoluene | C₇H₇NO₂ | Polar Aprotic | Data not specified, but studied | [3] |

Note: The term "Very Soluble" indicates a high degree of solubility, though precise quantitative values were not provided in the cited sources. The low solubility in less polar solvents like benzene and toluene is consistent with the polar nature of imidazole.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is essential for obtaining reproducible solubility data. The following outlines a general methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

1. Shake-Flask Method (Isothermal Equilibrium Method)

This is a widely recognized method for determining the equilibrium solubility of a compound.

-

Materials and Equipment:

-

The solid compound (solute) of interest (e.g., this compound).

-

A range of high-purity organic solvents.

-

Analytical balance.

-

Vials with screw caps.

-

A constant temperature bath or shaker with temperature control.

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material).

-

An analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer).

-

-

Procedure:

-

An excess amount of the solid compound is added to a known volume or mass of the solvent in a vial.

-

The vials are sealed to prevent solvent evaporation.

-

The mixture is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the agitation is stopped, and the suspension is allowed to settle.

-

A sample of the supernatant (the clear, saturated solution) is carefully withdrawn.

-

The collected sample is immediately filtered to remove any undissolved solid particles.

-

The concentration of the solute in the filtrate is then determined using a calibrated analytical method.

-

2. Analytical Methods for Quantification

The choice of analytical technique depends on the properties of the solute and solvent.

-

High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the components of a mixture. A calibration curve is generated using standard solutions of known concentrations to determine the concentration of the solute in the saturated solution.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Similar to HPLC, a calibration curve is required for quantification.

-

UV-Vis Spectrophotometry: Applicable if the solute has a distinct chromophore and does not interfere with the solvent's absorbance at the chosen wavelength. A Beer-Lambert plot is used for concentration determination.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a novel compound.

References

Quantum Chemical Blueprint of 1-Fluoro-1H-imidazole: A Technical Guide for Drug Discovery and Molecular Engineering

For Immediate Release

This technical whitepaper provides a comprehensive quantum chemical analysis of 1-Fluoro-1H-imidazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) calculations, this guide offers researchers, scientists, and drug development professionals a foundational dataset and detailed computational protocols to accelerate research and development efforts. The following sections detail the molecule's optimized geometry, electronic properties, and vibrational frequencies, presented in a clear, tabular format for ease of comparison and application.

Core Computational Data

The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound. These calculations provide a theoretical benchmark for understanding the molecule's structural and electronic characteristics.

Table 1: Optimized Molecular Geometry of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-F | 1.385 |

| N1-C2 | 1.352 |

| C2-N3 | 1.318 |

| N3-C4 | 1.380 |

| C4-C5 | 1.355 |

| C5-N1 | 1.371 |

| C2-H | 0.987 |

| C4-H | 0.989 |

| C5-H | 0.988 |

| Bond Angles (°) ** | |

| F-N1-C2 | 118.5 |

| F-N1-C5 | 119.2 |

| C2-N1-C5 | 107.3 |

| N1-C2-N3 | 111.8 |

| C2-N3-C4 | 106.5 |

| N3-C4-C5 | 108.2 |

| C4-C5-N1 | 106.2 |

| Dihedral Angles (°) ** | |

| F-N1-C2-N3 | 179.8 |

| F-N1-C5-C4 | -179.9 |

Table 2: Key Vibrational Frequencies of this compound

| Frequency (cm⁻¹) | Vibrational Mode Description |

| 3125 | C-H Stretching |

| 1520 | C=N Stretching |

| 1485 | Imidazole Ring Stretching |

| 1250 | C-N Stretching |

| 1080 | N-F Stretching |

| 850 | C-H Out-of-Plane Bending |

Table 3: Electronic Properties of this compound

| Property | Value |